Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
octyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2FO2S2/c1-2-3-4-5-6-7-8-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLMQOPQPUEOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2FO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729053 | |
| Record name | Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160823-76-6 | |
| Record name | Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (CAS No. 1160823-76-6) is a synthetic compound characterized by its unique thiophene structure, which has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its applications in various fields such as agriculture, medicine, and materials science.
The molecular formula of this compound is with a molecular weight of approximately 472.23 g/mol. The compound exists as a crystalline solid with a melting point of around 55°C .
| Property | Value |
|---|---|
| Molecular Formula | C15H17Br2FO2S |
| Molecular Weight | 472.23 g/mol |
| CAS Number | 1160823-76-6 |
| Melting Point | 55°C |
| Purity | >94.0% (GC) |
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of thiophene compounds against various bacterial strains and fungi, suggesting potential applications in agriculture as natural pesticides or fungicides .
- Bacterial Activity : The compound has shown inhibitory effects on pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : It also demonstrated antifungal properties against species like Candida albicans and Aspergillus niger, indicating its utility in treating fungal infections.
Herbicidal Activity
Thiophene derivatives have been explored for their herbicidal properties. A study conducted on the impact of various thiophene compounds on plant growth revealed that this compound can inhibit the growth of certain weeds while promoting crop health .
Case Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against standard microbial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and 30 µg/mL against S. aureus. The compound's mechanism was attributed to membrane disruption and interference with protein synthesis.
Case Study 2: Herbicidal Effectiveness
In another study focusing on herbicidal activity, this compound was applied to Arabidopsis thaliana and Chlamydomonas reinhardtii. The results showed a significant reduction in growth rates at concentrations above 100 µg/mL, suggesting its potential as an eco-friendly herbicide.
Scientific Research Applications
Organic Photovoltaics (OPVs)
Octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is utilized as a building block for low bandgap polymers in OPVs. These polymers are crucial for enhancing the efficiency of solar cells by allowing them to absorb a broader spectrum of sunlight.
- Case Study : Research indicates that polymers synthesized from this compound can achieve power conversion efficiencies exceeding 10% when used in conjunction with fullerene derivatives as electron acceptors . The incorporation of this compound into polymer blends has demonstrated improved light absorption and charge transport properties.
Organic Field-Effect Transistors (OFETs)
In OFETs, this compound serves as a semiconductor material. Its unique electronic properties contribute to the performance of OFET devices.
- Performance Metrics : Devices fabricated using this compound have shown high mobility rates, making them suitable for applications in flexible electronics and displays . The ability to tune the electronic properties through structural modifications allows for the optimization of device performance.
Conducting Polymers
This compound is also instrumental in synthesizing conducting polymers that are essential for various electronic applications, including sensors and actuators.
- Research Findings : Studies have indicated that conducting polymers derived from octyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene exhibit excellent conductivity and stability under operational conditions . These materials are being explored for use in wearable technology due to their flexibility and lightweight nature.
Comparison with Similar Compounds
Structural Analogues in the Thienothiophene Family
Key structural analogues include:
Key Observations :
- Alkyl Chain Length : The octyl ester (C₈) in the target compound balances solubility and crystallinity in organic solvents, whereas longer chains (e.g., dodecyl in IN1007) improve solubility but reduce charge mobility due to increased steric hindrance .
- Fluorination: The 3-fluoro substituent in the target compound lowers the highest occupied molecular orbital (HOMO) energy level compared to non-fluorinated analogues (e.g., IN1007), enhancing open-circuit voltage (VOC) in solar cells .
- Bromine Reactivity : Bromine at positions 4 and 6 enables Stille or Suzuki cross-coupling reactions, critical for copolymer synthesis with benzodithiophene (BDT) units .
Performance in Polymer Solar Cells
- PCE-10 Copolymer: Blends of 2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate (FTT) with BDTT units achieved power conversion efficiencies (PCE) >10% due to strong π-π stacking and broad absorption .
- TT-BO Derivative : A copolymer incorporating the target compound (TT-BO) demonstrated hole mobility of 1.2 × 10⁻³ cm²/Vs, comparable to FTT-based polymers, but with improved thermal stability due to the octyl chain .
- Non-Fluorinated Analogues: Polymers lacking the 3-fluoro group (e.g., dodecyl derivatives) exhibit higher HOMO levels (−5.1 eV vs. −5.4 eV for fluorinated analogues), reducing VOC by ~0.3 V in PSCs .
Thermal and Electronic Properties
| Property | Octyl 4,6-dibromo-3-fluoro | Dodecyl 4,6-dibromo | FTT (2-ethylhexyl) |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | >200 (decomposes) |
| HOMO (eV) | −5.4 | −5.1 | −5.5 |
| Hole Mobility (cm²/Vs) | 1.2 × 10⁻³ | 8.5 × 10⁻⁴ | 1.5 × 10⁻³ |
| Absorption λ_max (nm) | 620 | 605 | 635 |
Source :
Preparation Methods
Starting Materials and Reagents
| Component | Role |
|---|---|
| Thieno[3,4-b]thiophene precursor | Core fused thiophene skeleton |
| Bromine source (e.g., Br2, NBS) | Dibromination agent |
| Fluorinating agent (e.g., Selectfluor) | Fluorination at 3-position |
| Carboxylation reagents (e.g., CO2 or carboxylation catalysts) | Introduction of carboxylic acid |
| Octanol | Alcohol for esterification |
| Coupling reagents (e.g., DCC, DMAP) | Esterification catalysts |
| Solvents (e.g., dichloromethane, THF) | Reaction medium |
Stepwise Synthesis
Step 1: Dibromination and Fluorination
- The thieno[3,4-b]thiophene core is subjected to controlled dibromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 6 positions.
- Fluorination at the 3-position is achieved using electrophilic fluorinating agents such as Selectfluor under mild conditions to prevent degradation of the heterocyclic core.
Step 2: Carboxylation
- The 2-position is functionalized with a carboxyl group, often via lithiation followed by carbonation with CO2 or other carboxylation methods.
Step 3: Esterification with Octanol
- The carboxylic acid intermediate is then esterified with octanol using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to form the octyl ester.
- The reaction is typically carried out under inert atmosphere and anhydrous conditions to maximize yield and purity.
Purification and Characterization
- The crude product is purified by recrystallization or column chromatography to achieve high purity (>98%), essential for semiconductor applications.
- Characterization includes NMR spectroscopy (confirming substitution pattern and ester formation), mass spectrometry, and melting point determination (typically 37–55 °C depending on the ester chain length).
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions / Values |
|---|---|
| Starting material | Thieno[3,4-b]thiophene core |
| Dibromination agent | Br2 or NBS, stoichiometric to slight excess |
| Fluorination agent | Selectfluor or equivalent, mild conditions |
| Carboxylation method | Lithiation + CO2 or equivalent |
| Esterification reagents | DCC, DMAP, octanol |
| Solvent | Dichloromethane, THF, or similar aprotic solvents |
| Temperature | 0 °C to room temperature for halogenation; reflux for esterification |
| Reaction time | Several hours to overnight depending on step |
| Purity of final product | >98% (confirmed by NMR) |
| Melting point | 37–55 °C (varies with ester chain length) |
Research Findings and Optimization Notes
- The dibromo substituents at positions 4 and 6 are critical for enabling Suzuki or Stille coupling polymerizations, facilitating the synthesis of low bandgap polymers like PTB-7 and PCE10.
- Fluorination at the 3-position enhances molecular planarity and electron affinity, improving charge transport in semiconducting polymers.
- The choice of octyl ester (versus shorter or branched esters like 2-ethylhexyl) affects solubility and film-forming properties of the resulting polymers. Octyl esters provide a balance between solubility and crystallinity.
- Purification to >98% purity is essential to avoid defects in polymer chains that degrade device performance.
- Handling precautions include inert atmosphere and avoidance of moisture to prevent hydrolysis of ester and side reactions during halogenation steps.
Comparative Notes on Related Compounds
| Compound | Ester Group | Application Focus | Purity Range | Melting Point (°C) |
|---|---|---|---|---|
| This compound | Octyl | Organic semiconductors, OFETs, OPVs | >98% | ~37–55 |
| 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate | 2-Ethylhexyl | Low bandgap polymer synthesis | >98% | 37–41 |
Q & A
Advanced Research Question
- Crosslinking : Post-polymerization treatments with 1,8-diiodooctane improve thermal stability, reducing phase separation .
- Side-chain engineering : Replacing alkyl groups with branched chains (e.g., 2-ethylhexyl) minimizes oxidative degradation .
Validation : Accelerated aging tests under 1-sun illumination (AM 1.5G) and impedance spectroscopy to monitor degradation .
What are the key challenges in scaling up the synthesis of this compound for large-scale polymer production?
Advanced Research Question
- Catalyst cost : Pd-based catalysts increase production costs; alternatives like Ni or Cu are being explored but reduce yield .
- Purification : Bromination byproducts require column chromatography, which is inefficient for industrial scales .
Solutions : Develop flow chemistry protocols to automate multi-step reactions and improve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
